methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate
Description
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate is a chemical compound with unique properties and applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDFROPZNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve optimized reaction conditions to ensure high efficiency and cost-effectiveness. For example, multi-branched chain high carbonic acids can be prepared using specific catalysts and reaction conditions .
Chemical Reactions Analysis
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by factors such as temperature, concentration, and the presence of catalysts . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it may be investigated for its therapeutic potential in treating certain diseases. Additionally, this compound has industrial applications, such as in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Conclusion
methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development can uncover new applications and enhance our understanding of this compound’s potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
